molecular formula C33H43N7O8 B1266301 Boc-phe-ser-arg-mca CAS No. 73554-90-2

Boc-phe-ser-arg-mca

Cat. No. B1266301
CAS RN: 73554-90-2
M. Wt: 665.7 g/mol
InChI Key: JLKJMNJZJBEYLQ-SDHOMARFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of peptides similar to "Boc-phe-ser-arg-mca" often employs solution-phase methods and crystallization from methanol-water mixtures. For instance, the peptide Boc-Ser-Phe-OCH3 was synthesized using standard procedures and crystallized to determine its structure, showcasing typical synthesis approaches for related peptides (Dey, Kaur, & Singh, 2009).

Molecular Structure Analysis

The molecular structure of peptides in this category has been elucidated through crystallography, revealing beta-strand-like conformations and intramolecular hydrogen bonds. For example, the crystal structure analysis of Boc-Ser-Phe-OCH3 provided insights into backbone-side-chain interactions and the conformational preferences of these peptides (Dey, Kaur, & Singh, 2009).

Chemical Reactions and Properties

The reactivity and chemical properties of peptides similar to "Boc-phe-ser-arg-mca" can be inferred from studies on peptide synthesis and modification. For instance, the synthesis of N alpha-protected aminoacyl 7-amino-4-methyl-coumarin amide demonstrates the chemical versatility and reactivity of peptide coumarin conjugates, relevant to understanding the chemical behavior of "Boc-phe-ser-arg-mca" derivatives (Alves et al., 1996).

Physical Properties Analysis

The physical properties, including crystallinity and solubility, are crucial for the application and handling of peptides like "Boc-phe-ser-arg-mca." These can be indirectly assessed through studies on peptide crystallization and structure determination, providing insights into their stability and physical behavior under various conditions.

Chemical Properties Analysis

The chemical properties, such as stability, reactivity, and interaction with biological molecules, are essential for understanding the functional applications of these peptides. Research on the synthesis and evaluation of Phe-Gly mimetics offers valuable information on the chemical properties of peptides, including those related to "Boc-phe-ser-arg-mca," highlighting their potential as building blocks in pseudopeptide synthesis (Borg et al., 1999).

Scientific Research Applications

Enzyme Substrate Specificity and Characterization

  • Boc-phe-ser-arg-mca (Boc-Phe-Ser-Arg-MCA) serves as a specific substrate in the study of various enzymes. For example, it has been used to characterize trypsin-like serine proteases from mouse spleen, showing that one protease hydrolyzed Boc-Phe-Ser-Arg-MCA most rapidly, indicating its specificity and potential role in the immune response (Fukusen & Aoki, 1996).
  • Similarly, it has been employed to study proteases in carp muscles and retina, demonstrating its utility in understanding enzyme activity in various biological contexts. In the case of carp muscles, it was used as a substrate to determine the optimal pH and temperature for enzyme activity (Osatomi et al., 1997); (Floyd et al., 1992).

Novel Enzyme Discovery and Assays

  • The compound has been instrumental in discovering new enzymes and assessing their properties. For instance, novel trypsin-like serine proteases were identified in the pyloric caeca of mandarin fish, with Boc-Phe-Ser-Arg-MCA used to ascertain their activity and characteristics (Lu et al., 2008).
  • It has also been utilized in the purification and characterization of enzymes from various species, including the Japanese sea bass, where it helped in understanding the biochemical properties of trypsins isolated from the hepatopancreas (Cai et al., 2011).

Application in Biotechnology and Protease Inhibitor Research

  • In biotechnological research, Boc-Phe-Ser-Arg-MCA is applied in studies involving enzyme inhibitors. For instance, it has been used in reverse zymography for detecting protease inhibitors, demonstrating its versatility in both protease and inhibitor assays (Le et al., 2005).
  • Its role in developing and testing fluorogenic substrates for proteases and protease inhibitors further highlights its importance in enzymology and drug development research (Alves et al., 1996).

Other Diverse Applications

  • Beyond these specific uses, Boc-Phe-Ser-Arg-MCA is a valuable tool in a wide range of scientific research areas, demonstrating its utility across different biological and biochemical contexts. For example, it has been used to study protease activities in yeast mitochondria (Yasuhara & Ohashi, 1987), and to synthesize pseudopeptides for pharmaceutical research (Borg et al., 1999).

properties

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43N7O8/c1-19-15-27(42)47-26-17-21(12-13-22(19)26)37-28(43)23(11-8-14-36-31(34)35)38-30(45)25(18-41)39-29(44)24(16-20-9-6-5-7-10-20)40-32(46)48-33(2,3)4/h5-7,9-10,12-13,15,17,23-25,41H,8,11,14,16,18H2,1-4H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H4,34,35,36)/t23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKJMNJZJBEYLQ-SDHOMARFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H43N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80994332
Record name 6-Benzyl-12-(3-carbamimidamidopropyl)-4,7,10-trihydroxy-9-(hydroxymethyl)-2,2-dimethyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-3-oxa-5,8,11-triazatrideca-4,7,10-trien-13-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80994332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

665.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-phe-ser-arg-mca

CAS RN

73554-90-2
Record name tertiary-Butyloxycarbonyl-phenylalanyl-seryl-arginyl-4-methylcoumarin-7-amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073554902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Benzyl-12-(3-carbamimidamidopropyl)-4,7,10-trihydroxy-9-(hydroxymethyl)-2,2-dimethyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-3-oxa-5,8,11-triazatrideca-4,7,10-trien-13-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80994332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
509
Citations
K Osatomi, H Sasai, M Cao, K Hara… - … and Physiology Part B …, 1997 - Elsevier
… when Boc-Phe-Ser-Arg-MCA … Boc-Phe-Ser-Arg-MCA hydrolyzing activity of the purified enzyme was reduced by addition of NaCl, but the caseinolytic activity and Boc-Phe-Ser-Arg-MCA …
Number of citations: 103 www.sciencedirect.com
M Ohkubo, K Osatomi, K Hara, T Ishihara… - … and Physiology Part B …, 2005 - Elsevier
… The fractions containing Boc–Phe–Ser–Arg–MCA hydrolyzing … The fractions containing Boc–Phe–Ser–Arg–MCA … The fractions containing Boc–Phe–Ser–Arg–MCA hydrolyzing activity …
Number of citations: 20 www.sciencedirect.com
QT Le, A Ohashi, S Hirose, N Katunuma - Electrophoresis, 2005 - Wiley Online Library
… As the incorporated substrates in the gel, Boc-Phe Ser-Arg-MCA was used for trypsin, Suc-Ala-Ala-Pro-PheMCA for a-chymotrypsin, and Z-Phe-Arg-MCA for papain. After …
M Ohkubo, K Osatomi, K Hara, Y Nozaki… - Fisheries …, 2004 - jstage.jst.go.jp
… The active fractions against Boc-Phe-Ser-Arg-MCA obtained from the gel filtration were … The specific activity of crucian carp MBSP for Boc-Phe-Ser-Arg-MCA increased to 1400-fold from …
Number of citations: 11 www.jstage.jst.go.jp
N Fukusen, Y Aoki - The journal of biochemistry, 1996 - academic.oup.com
… Recently, we found that the Boc-Phe-Ser-Arg-MCA hydrolyzing activity of mouse spleen was elevated by the injection of Freund's complete adjuvant. In this study, we purified and …
Number of citations: 7 academic.oup.com
MJ Cao, K Osatomi, K Hara, T Ishihara - Comparative Biochemistry and …, 2000 - Elsevier
… Routinely, the proteolytic activity assays were performed in duplicate using Boc-Phe-Ser-Arg-MCA as a substrate. Variation between duplicate samples was always <10%. Appropriately …
Number of citations: 94 www.sciencedirect.com
MJ Cao, K Osatomi, H Pangkey, K Hara… - … and Physiology Part B …, 1999 - Elsevier
… CaCl 2 was added to reaction mixtures to different final concentrations before the addition of Boc-Phe-Ser-Arg-MCA, then reacted at 55C for 10 min for activity assay. The enzyme …
Number of citations: 28 www.sciencedirect.com
S Iwanaga, T Morita, H Kato, T Harada… - Kinins—II: Biochemistry …, 1979 - Springer
… Of the substrates, Boc-Leu-Thr-Arg-MCA and Boc-Phe-SerArg-MCA, seemed to be the best for Factor XIa. Factor XIa similar to Factor Xa (Table II) showed a broad specificity towards …
Number of citations: 41 link.springer.com
BJ Lu, LG Zhou, QF Cai, K Hara, A Maeda, WJ Su… - Food chemistry, 2008 - Elsevier
… same optimal pH of 8.5, using Boc-Phe-Ser-Arg-MCA as substrate. The two trypsins were … S −1 and 111.3 S −1 for Boc-Phe-Ser-Arg-MCA, respectively. Immunoblotting analysis using …
Number of citations: 74 www.sciencedirect.com
M Morita, Y Kan, N Sugano, A Nishi - The Journal of General and …, 1996 - jstage.jst.go.jp
… Of them, the hydrolytic activities for Boc-Phe-Ser-Arg-MCA, Lys-MCA … In contrast, the activity for Boc-Phe-Ser-Arg-MCA was mainly … was focused on Boc-Phe-Ser-Arg-MCA-lytic enzyme. …
Number of citations: 1 www.jstage.jst.go.jp

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